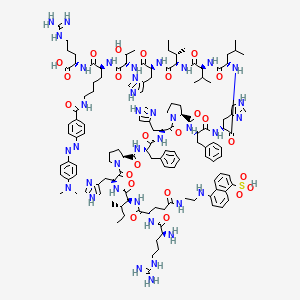

Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C129H179N37O24S |

|---|---|

Molekulargewicht |

2664.1 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C129H179N37O24S/c1-12-75(7)107(159-113(172)93(148-111(170)90(130)34-24-52-142-128(131)132)49-50-105(168)140-55-54-139-91-36-22-33-89-88(91)32-23-40-104(89)191(188,189)190)123(182)157-101(64-86-68-138-72-147-86)126(185)166-57-27-39-103(166)120(179)154-97(60-79-30-18-15-19-31-79)115(174)156-100(63-85-67-137-71-146-85)125(184)165-56-26-38-102(165)119(178)153-96(59-78-28-16-14-17-29-78)114(173)152-98(61-83-65-135-69-144-83)116(175)151-95(58-73(3)4)117(176)158-106(74(5)6)121(180)160-108(76(8)13-2)122(181)155-99(62-84-66-136-70-145-84)118(177)161-109(77(9)167)124(183)149-92(112(171)150-94(127(186)187)37-25-53-143-129(133)134)35-20-21-51-141-110(169)80-41-43-81(44-42-80)162-163-82-45-47-87(48-46-82)164(10)11/h14-19,22-23,28-33,36,40-48,65-77,90,92-103,106-109,139,167H,12-13,20-21,24-27,34-35,37-39,49-64,130H2,1-11H3,(H,135,144)(H,136,145)(H,137,146)(H,138,147)(H,140,168)(H,141,169)(H,148,170)(H,149,183)(H,150,171)(H,151,175)(H,152,173)(H,153,178)(H,154,179)(H,155,181)(H,156,174)(H,157,182)(H,158,176)(H,159,172)(H,160,180)(H,161,177)(H,186,187)(H4,131,132,142)(H4,133,134,143)(H,188,189,190)/t75-,76-,77+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,106-,107-,108-,109-/m0/s1 |

InChI-Schlüssel |

MOQUWAAAXYQUBO-UMVCGPIUSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC8=CNC=N8)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)C9=CC=C(C=C9)N=NC1=CC=C(C=C1)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C9=CC=C(C=C9)N=NC1=CC=C(C=C1)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism and Application of Arg-Glu(edans)-...-Lys(dabcyl)-Arg Fluorogenic Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and data analysis for fluorogenic peptide substrates based on the Arg-Glu(edans)-...-Lys(dabcyl)-Arg sequence. These substrates are powerful tools for studying the activity of specific proteases, which play critical roles in a multitude of physiological and pathological processes. The core of this technology lies in the principle of Fluorescence Resonance Energy Transfer (FRET), enabling sensitive and continuous monitoring of enzyme activity.

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The functionality of Arg-Glu(edans)-...-Lys(dabcyl)-Arg and similar fluorogenic substrates is based on FRET, a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In these peptides, the fluorophore 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) acts as the donor, and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) serves as the quencher or acceptor.

When the peptide is intact, the donor and acceptor are in close proximity (typically 10-100 Å). Upon excitation of the EDANS donor (at ~340 nm), the energy is non-radiatively transferred to the DABCYL quencher, which then dissipates the energy as heat rather than light. This results in minimal to no fluorescence emission from EDANS.[1][2]

Enzymatic cleavage of the peptide backbone at a specific recognition site between the EDANS and DABCYL moieties leads to their separation. This separation disrupts FRET, and the excited EDANS molecule can then release its energy as fluorescence, which can be detected at its emission maximum of approximately 490 nm. The increase in fluorescence intensity is directly proportional to the rate of substrate cleavage by the target enzyme.[1][3]

Spectral Properties and Substrate Design

The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. The EDANS/DABCYL pair is widely used due to its excellent spectral properties.[2][4]

| Fluorophore/Quencher | Excitation Max (λex) | Emission Max (λem) | Absorption Max (λabs) |

| EDANS | ~336-341 nm[1][3] | ~490-496 nm[3][4] | - |

| DABCYL | - | - | ~453-472 nm[1][3] |

The peptide sequence between the EDANS and DABCYL moieties is crucial as it determines the substrate's specificity for a particular protease. This sequence is typically designed based on the known cleavage site of a target protein for the protease of interest. The general structure is often Arg-Glu(EDANS)-[Cleavage Sequence]-Lys(DABCYL)-Arg. The terminal arginine residues can enhance solubility and interactions with the enzyme's active site.

Applications in Protease Research

These fluorogenic substrates are instrumental in various research and drug development applications, including:

-

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) to characterize enzyme efficiency.[5][6]

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors.

-

Protease Activity Profiling: Assessing the activity of specific proteases in complex biological samples like cell lysates or tissues.[1]

Quantitative Data for Specific Protease Substrates

The following table summarizes kinetic parameters for commonly used fluorogenic substrates targeting different proteases.

| Target Protease | Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| HIV-1 Protease | RE(EDANS)SGIFLETSK(DABCYL)R | 15 | 7.4 | 493,333 | [7] |

| BACE1 (β-Secretase) | H-Arg-Glu(Edans)-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dabcyl)-Arg-OH | N/A | N/A | N/A | [8] |

| Calpain-1 | H-Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)-OH | N/A | N/A | >18-fold higher turnover than natural substrate | [9] |

| Renin | Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg | N/A | N/A | N/A | [10][11] |

Experimental Protocols

This section provides a generalized protocol for a continuous kinetic assay using an EDANS/DABCYL FRET substrate. Specific conditions may need to be optimized for different enzymes.

Reagent Preparation

-

Assay Buffer: Prepare an appropriate buffer for the target protease (e.g., 50 mM Sodium Acetate, pH 4.5 for BACE1).[12] The buffer should be optimized for enzyme stability and activity.

-

Enzyme Stock Solution: Reconstitute the purified protease in the assay buffer to a desired stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Substrate Stock Solution: Dissolve the fluorogenic peptide substrate in DMSO to create a high-concentration stock (e.g., 10 mM). Store in the dark at -20°C. The substrate is light-sensitive.[12]

-

Inhibitor Stock Solution (for inhibitor screening): Dissolve test compounds in DMSO to a known concentration.

Assay Procedure (96-well plate format)

-

Plate Setup: Use a black, opaque 96-well plate to minimize background fluorescence and light scattering.

-

Reagent Addition:

-

To each well, add the appropriate volume of assay buffer.

-

Add the test inhibitor or an equivalent volume of DMSO (vehicle control). For wells without inhibitor, add DMSO to maintain a consistent final concentration.

-

Add the fluorogenic substrate, diluted in assay buffer to the desired final concentration.

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to ensure temperature equilibrium.

-

Reaction Initiation: Add the diluted enzyme solution to each well to start the reaction. Mix gently by pipetting or orbital shaking.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes). Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

Controls

-

No-Enzyme Control: Substrate and buffer only, to determine background fluorescence.

-

No-Substrate Control: Enzyme and buffer only, to check for intrinsic fluorescence of the enzyme preparation.

-

Positive Inhibitor Control: A known inhibitor of the protease to validate the assay's ability to detect inhibition.

Data Analysis

-

Background Subtraction: Subtract the fluorescence readings of the no-enzyme control from all other readings.

-

Initial Velocity (V₀) Calculation: Plot the fluorescence intensity versus time for each reaction. The initial velocity is the slope of the linear portion of this curve. This can be converted to the rate of substrate cleavage (moles/second) using a standard curve of the free EDANS fluorophore.

-

Kinetic Parameter Determination:

-

Km and Vmax: Perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

IC₅₀: For inhibitor studies, perform the assay with a fixed substrate and enzyme concentration and varying inhibitor concentrations. Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Signaling Pathway Visualization

The activity of proteases like caspases, which are key mediators of apoptosis, can be monitored using these fluorogenic substrates. The following diagram illustrates a simplified apoptosis signaling pathway leading to the activation of Caspase-3, which can then be assayed.

This guide provides the fundamental knowledge and practical steps for utilizing Arg-Glu(edans)-...-Lys(dabcyl)-Arg based fluorogenic substrates. Proper optimization of assay conditions and careful data analysis are crucial for obtaining reliable and reproducible results in protease research and drug discovery.

References

- 1. lifetein.com [lifetein.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. β-Secretase 1 (BACE 1) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 8. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 12. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the EDANS/DABCYL FRET Pair in a Fluorogenic Renin Substrate: A Technical Guide

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that enables the real-time monitoring of biomolecular interactions and enzymatic activities with high sensitivity.[1][2][3] This mechanism involves the non-radiative transfer of energy from an excited-state donor fluorophore to a proximal ground-state acceptor molecule.[2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making it an ideal principle for designing assays to study enzymatic cleavage events.[1]

In the context of the renin-angiotensin system, a critical regulator of blood pressure and fluid homeostasis, fluorogenic substrates are indispensable tools for identifying and characterizing renin inhibitors.[4] A widely utilized substrate, Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg, employs the EDANS and DABCYL FRET pair to quantify renin activity.[4][5] This technical guide provides an in-depth analysis of this FRET pair, its mechanism, quantitative characteristics, and a detailed experimental protocol for its use.

The EDANS/DABCYL FRET Pair: A Donor-Quencher System

The functionality of the renin substrate hinges on the interplay between a fluorescent donor and a non-fluorescent acceptor, commonly referred to as a quencher.

-

The Donor: EDANS 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) serves as the donor fluorophore.[1] It is characterized by an excitation maximum in the ultraviolet range and an emission maximum in the blue-green region of the spectrum. The sulfonic acid group enhances its solubility in aqueous buffers, a crucial feature for biochemical assays.[1]

-

The Acceptor (Quencher): DABCYL 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) acts as the energy acceptor.[1] It is known as a "dark quencher" because it dissipates the absorbed energy non-radiatively (e.g., as heat), without producing any fluorescence of its own.[1] This property is highly advantageous as it eliminates the potential for background fluorescence from the acceptor, thereby significantly improving the signal-to-noise ratio of the assay.[1]

Mechanism of Action

In the intact peptide substrate, the EDANS and DABCYL molecules are held in close proximity (typically within 10-100 Å).[1][6] Upon excitation of the EDANS donor, the energy is efficiently transferred to the nearby DABCYL quencher due to the significant overlap between the emission spectrum of EDANS and the absorption spectrum of DABCYL.[3][6] This energy transfer prevents EDANS from emitting a photon, resulting in a state of low fluorescence (quenched state).

Renin specifically cleaves the peptide bond between the leucine (Leu) and valine (Val) residues within the substrate sequence.[7] This cleavage event separates the EDANS-containing fragment from the DABCYL-containing fragment. As the fragments diffuse apart in the solution, the distance between the donor and quencher increases dramatically, disrupting the FRET process. Consequently, the quenching is relieved, and the EDANS fluorophore can now emit light upon excitation, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the rate of enzymatic cleavage.[1][7]

Quantitative Data and Spectral Properties

The efficiency of a FRET pair is determined by several key photophysical parameters. The EDANS/DABCYL pair is considered a gold standard for many protease assays due to its favorable characteristics.[1]

| Parameter | Value | Reference(s) |

| EDANS (Donor) | ||

| Excitation Wavelength (λex) | 336 - 342 nm | [1][6][8] |

| Emission Wavelength (λem) | 471 - 500 nm | [1][6][9] |

| Stokes Shift | ~154 nm | [3][8] |

| DABCYL (Acceptor) | ||

| Absorption Wavelength (λabs) | 453 - 472 nm | [1][6] |

| FRET Pair Properties | ||

| Förster Distance (R₀) | 3.3 - 4.1 nm (33 - 41 Å) | [1][2] |

| Quenching Efficiency | > 95% | [1] |

| Fluorescence Enhancement | Up to 40-fold | [1] |

Table 1: Photophysical characteristics of the EDANS/DABCYL FRET pair.

| Kinetic Parameter | Value | Reference(s) |

| Michaelis Constant (Km) | 1.5 - 3.6 µM | [7][10] |

Table 2: Kinetic parameter for the renin substrate Arg-Glu(EDANS)-...-Lys(DABCYL)-Arg with human recombinant renin.

Experimental Protocol: Renin Inhibitor Screening Assay

This section provides a detailed methodology for a typical fluorometric assay to screen for renin inhibitors using the EDANS/DABCYL substrate in a 96-well plate format.

Reagent Preparation

-

1X Renin Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl. Dilute from a 10X stock with HPLC-grade water. Pre-warm to 37°C before use.[11]

-

Renin Substrate Stock Solution: The substrate, Arg-Glu(EDANS)-...-Lys(DABCYL)-Arg, is typically supplied as a lyophilized powder or in DMSO.[10] Prepare a stock solution as per the manufacturer's instructions. A typical final concentration in the assay is 10 µM.[10]

-

Human Recombinant Renin: Reconstitute and dilute the enzyme in 1X Renin Assay Buffer just prior to use. Keep the diluted enzyme on ice. A typical 1:20 dilution of a concentrated stock is often recommended.[11]

-

Test Inhibitors: Dissolve inhibitor compounds in a suitable solvent (e.g., DMSO, methanol) to create stock solutions.

Assay Procedure

-

Plate Setup: On a 96-well microtiter plate, designate triplicate wells for each condition:

-

Background Wells: To measure substrate auto-fluorescence.

-

100% Initial Activity (No Inhibitor) Wells: To measure uninhibited enzyme activity.

-

Inhibitor Wells: To measure renin activity in the presence of test compounds.

-

-

Reagent Addition: Add reagents to the wells in the following order.

| Well Type | 1X Assay Buffer | Substrate | Inhibitor/Solvent | Renin Enzyme | Total Volume |

| Background | 160 µL | 20 µL | 10 µL (Solvent) | - | 190 µL |

| 100% Activity | 150 µL | 20 µL | 10 µL (Solvent) | 10 µL | 190 µL |

| Inhibitor | 150 µL | 20 µL | 10 µL (Inhibitor) | 10 µL | 190 µL |

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reactions by adding 10 µL of the diluted renin to the "100% Initial Activity" and "Inhibitor" wells. Do not add enzyme to the "Background" wells.[10][11]

-

Immediately after adding the enzyme, shake the plate gently for 10 seconds to ensure thorough mixing.[11]

-

Cover the plate and incubate at 37°C for 15-60 minutes.[10][12]

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity on a microplate reader.

-

For kinetic assays, measurements can be taken every 1-2 minutes over the incubation period. For endpoint assays, a single reading is taken after the incubation is complete.

-

Data Analysis

-

Correct for Background: Subtract the average fluorescence of the "Background" wells from the readings of all other wells.

-

Calculate Percent Inhibition: Use the following formula to determine the inhibitory effect of the test compounds:

% Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity)] * 100

-

Determine IC₅₀: For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of renin activity).

Conclusion

The EDANS/DABCYL FRET pair integrated into the Arg-Glu(EDANS)-...-Lys(dabcyl)-Arg peptide provides a robust and highly sensitive system for the continuous monitoring of renin activity. The excellent spectral overlap, high quenching efficiency, and the non-fluorescent nature of the DABCYL acceptor contribute to a high-contrast signal upon substrate cleavage.[1] This makes the substrate an invaluable tool for researchers and drug development professionals in the high-throughput screening and kinetic characterization of renin inhibitors, facilitating the discovery of new therapeutics for hypertension and other cardiovascular diseases.

References

- 1. lifetein.com [lifetein.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair [mdpi.com]

- 4. Renin FRET Substrate, R-E(EDANS)--K(Dabcyl) - 1 mg [eurogentec.com]

- 5. molecularcloud.org [molecularcloud.org]

- 6. researchgate.net [researchgate.net]

- 7. Renin FRET substrate, Dabcyl/EDANS - 1 mg [anaspec.com]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. abcam.com [abcam.com]

- 13. caymanchem.com [caymanchem.com]

The Cutting Edge of Cardiovascular Research: A Technical Guide to Fluorogenic Renin Substrates

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the application of fluorogenic renin substrates in cardiovascular research. This document details the core principles, experimental protocols, and data interpretation, providing a technical resource for advancing the study of cardiovascular diseases.

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1][2] Dysregulation of this system is a key factor in the pathophysiology of hypertension and other cardiovascular diseases.[2] At the apex of this cascade is renin, an aspartyl protease that catalyzes the rate-limiting step: the conversion of angiotensinogen to angiotensin I.[3][4][5][6] Consequently, the precise measurement of renin activity is paramount for both basic research and the development of novel therapeutics. Fluorogenic renin substrates have emerged as powerful tools, offering a sensitive and continuous method for quantifying renin activity, thus overcoming many limitations of traditional assays like radioimmunoassays.[7][8]

Principles of Fluorogenic Renin Assays

Fluorogenic renin substrates are synthetic peptides that mimic the cleavage site of angiotensinogen.[7][9] These substrates are engineered to contain a fluorophore and a quencher moiety. In their intact state, the proximity of the quencher dampens the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET).[10][11] Upon cleavage by renin, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to renin activity.[10][11] This principle allows for real-time monitoring of enzymatic activity, making it ideal for high-throughput screening (HTS) of renin inhibitors and detailed kinetic studies.[8][10]

The Renin-Angiotensin Signaling Pathway

Understanding the context of renin's function is crucial. The following diagram illustrates the classical Renin-Angiotensin System (RAS) pathway.

Quantitative Comparison of Fluorogenic Renin Substrates

The selection of an appropriate fluorogenic substrate is critical for the success of any experiment. The following table summarizes the key quantitative parameters of several commonly used substrates.

| Substrate Name/Composition | Fluorophore/Quencher Pair | Excitation (nm) | Emission (nm) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Reference |

| Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg | EDANS / DABCYL | 328-340 | 485-552 | 268,000 | - | [8][10][12] |

| DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp | L-Amp / DNP | 328 | 388 | 350,000 | 6.0-7.0 | [8][13] |

| TF3/TQ3 FRET peptide | TF3 / TQ3 | 540 | 590 | - | - | [11] |

| Abz-His-Pro-Phe-His-Leu-Val-Ile-His-EDDnp | Abz / EDDnp | 320 | 420 | - | 4.0-6.0 | [9] |

| N-(2-pyridyl) glycine containing peptide | N-(2-pyridyl) glycine | - | - | - | - | [7] |

Note: "-" indicates data not specified in the cited sources.

Key Experimental Protocols

In Vitro Renin Activity Assay

This protocol provides a general framework for measuring renin activity in a sample (e.g., plasma, purified enzyme) using a fluorogenic substrate.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. A fluorogenic near-infrared imaging agent for quantifying plasma and local tissue renin activity in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluorogenic near-infrared imaging agent for quantifying plasma and local tissue renin activity in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Renin assay using a fluorogenic substrate and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly sensitive intramolecularly quenched fluorogenic substrates for renin based on the combination of L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid with 2,4-dinitrophenyl groups at various positions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intramolecularly quenched fluorogenic peptide substrates for human renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

- 11. Renin Assay Kit (Fluorometric) (ab138875) | Abcam [abcam.com]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. researchgate.net [researchgate.net]

Understanding the Angiotensinogen-Based FRET Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the angiotensinogen-based Förster Resonance Energy Transfer (FRET) peptide, a critical tool for studying the renin-angiotensin system (RAS). Renin, an aspartyl protease, catalyzes the rate-limiting step in the RAS cascade by cleaving angiotensinogen to produce angiotensin I.[1] The development of fluorogenic peptide substrates that mimic the cleavage site of native angiotensinogen has enabled sensitive and continuous monitoring of renin activity, facilitating high-throughput screening of potential inhibitors.[2][3]

The Core Peptide Sequence and FRET Mechanism

The native substrate for renin is the N-terminal portion of the angiotensinogen protein. Renin specifically cleaves the peptide bond between Leucine (Leu¹⁰) and Valine (Val¹¹) residues.[1] Synthetic FRET substrates are designed to encompass this recognition and cleavage site. A common sequence is a truncated version of the human angiotensinogen N-terminus, often flanked by a donor fluorophore and a quencher molecule.

The principle of the assay is based on FRET, a distance-dependent energy transfer between two molecules.[2][3] In the intact peptide, the donor fluorophore and acceptor quencher are in close proximity. When the donor is excited, it transfers its energy non-radiatively to the quencher, resulting in minimal fluorescence emission.[3] Upon cleavage of the peptide by renin, the donor and quencher are separated, disrupting FRET and leading to a quantifiable increase in fluorescence.[2]

Commonly used FRET pairs for renin substrates include:

-

EDANS (Donor) / DABCYL (Quencher)

-

o-Aminobenzoic acid (Abz) (Donor) / Dinitrophenyl (Dnp) (Quencher) [3][4]

-

Coumarin-based fluorophores (e.g., AMC) and various quenchers [5]

The Renin-Angiotensin Signaling Pathway

The renin-angiotensin system is a crucial hormonal cascade that regulates blood pressure and fluid balance.[6] Renin initiates the pathway by cleaving angiotensinogen. The resulting Angiotensin I is then converted by Angiotensin-Converting Enzyme (ACE) to Angiotensin II, the primary active hormone of the system, which exerts its effects through AT1 and AT2 receptors.

Quantitative Data: Kinetic Parameters

The efficiency of renin's interaction with a substrate is defined by its kinetic constants, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate. The catalytic efficiency is given by the kcat/Kₘ ratio. Studies have shown that the length and specific residues of the peptide substrate significantly impact these parameters.

| Substrate (N-terminus → C-terminus) | Kₘ (µM) | Relative Vₘₐₓ | Notes | Reference |

| Human Angiotensinogen (Native Protein) | ~5-10 | - | Kₘ can vary based on glycosylation and assay conditions. | [7] |

| Tetradecapeptide (Asp¹-...-Ser¹⁴) | 16 | 1.00 | Represents the full N-terminal sequence of horse angiotensinogen. | [8][9] |

| Dodecapeptide (Val³-...-Ser¹⁴) | 120 | 1.05 | Removal of Asp¹ and Arg² increases Kₘ eight-fold, reducing affinity. | [8][9] |

| Octapeptide (His⁶-...-Tyr¹³) | 28 | 0.81 | A shorter, yet effective substrate. | [8][9] |

| Fluorogenic Peptide (Generic) | 1.25-10 | - | Kₘ for FRET substrates is often in the low micromolar range. | [10] |

Note: Kinetic values can vary significantly based on the specific FRET pair used, buffer conditions, pH, and temperature.

Experimental Protocols

Renin Activity Assay using a FRET Peptide

This protocol provides a general methodology for determining renin activity or screening for inhibitors in a 96-well plate format.

Materials:

-

Recombinant Human Renin

-

Angiotensinogen-based FRET peptide substrate (e.g., (EDANS)-His-Pro-Phe-His-Leu-Leu-Val-Tyr-(DABCYL))

-

Renin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate (for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET substrate in a suitable solvent like DMSO. Dilute to the final working concentration (typically 2-10 µM, near the Kₘ) in Renin Assay Buffer.

-

Prepare a stock solution of renin. Dilute to the desired concentration in ice-cold Renin Assay Buffer just before use.

-

Prepare serial dilutions of test compounds (inhibitors) at concentrations higher than the final desired assay concentration.

-

-

Assay Setup:

-

Add Renin Assay Buffer to all wells.

-

Add test compounds or vehicle control (e.g., DMSO) to the appropriate wells.

-

Add the diluted renin solution to all wells except the "no enzyme" control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow compounds to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the FRET substrate solution to all wells to start the reaction. The final volume should be consistent across all wells (e.g., 100-200 µL).

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over 30-60 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., ~340 nm excitation and ~490-510 nm emission for EDANS/DABCYL).

-

The rate of increase in fluorescence is proportional to renin activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each well.

-

For inhibitor screening, calculate the percent inhibition relative to the vehicle control.

-

Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Workflow for Renin Inhibitor High-Throughput Screening (HTS)

The FRET-based assay is highly amenable to high-throughput screening for the discovery of novel renin inhibitors.

Conclusion

The angiotensinogen-based FRET peptide is a robust and sensitive tool for dissecting the activity of renin and for the discovery of novel therapeutics targeting the renin-angiotensin system. Its design, rooted in the natural substrate sequence, allows for specific and continuous measurement of enzymatic activity. Understanding the kinetic parameters and optimizing assay protocols are crucial for generating reliable and reproducible data in both basic research and drug development settings.

References

- 1. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Renin Substrate I - Echelon Biosciences [echelon-inc.com]

- 6. Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KINETICS OF THE REACTION OF RENIN WITH NINE SYNTHETIC PEPTIDE SUBSTRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of the reaction of renin with nine synthetic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Application of Arg-Glu(edans)-...-Lys(dabcyl)-Arg: A Technical Guide for Renin Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, development, and application of the fluorogenic peptide substrate, Arg-Glu(edans)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg, a critical tool in the study of renin activity and the development of novel antihypertensive therapeutics. By leveraging the principles of Fluorescence Resonance Energy Transfer (FRET), this substrate provides a sensitive and continuous method for monitoring the enzymatic activity of renin, the rate-limiting enzyme in the Renin-Angiotensin System (RAS).

Introduction: The Role of Renin and the Need for Sensitive Assays

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1] Renin, an aspartyl protease, initiates the cascade by cleaving its substrate, angiotensinogen, to form angiotensin I.[2][3] This is the rate-limiting step, making renin a prime target for the development of drugs to treat hypertension. The discovery and optimization of renin inhibitors require robust, sensitive, and high-throughput compatible assays.

The development of FRET-based substrates has revolutionized the study of proteases, including renin. These substrates are synthetic peptides that mimic the natural cleavage site of the enzyme but are modified to include a fluorescent donor (fluorophore) and a quencher molecule.[4] In its intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in minimal fluorescence. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[5]

The specific substrate, Arg-Glu(edans)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg, is based on the N-terminal sequence of human angiotensinogen, providing specificity for renin.[3][6] It employs 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) as the fluorophore and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) as the quencher. This pair is highly effective due to the excellent overlap between the emission spectrum of EDANS and the absorption spectrum of DABCYL.[5]

The Renin-Angiotensin Signaling Pathway

The enzymatic activity of renin is the entry point to a complex signaling cascade. Understanding this pathway is fundamental to appreciating the significance of renin inhibition.

Caption: The Renin-Angiotensin System (RAS) signaling cascade.

FRET-Based Renin Assay: Principle and Mechanism

The assay's functionality is based on the principle of FRET. The Arg-Glu(edans)-...-Lys(dabcyl)-Arg peptide is designed so that the EDANS fluorophore and the DABCYL quencher are in close proximity. Upon excitation, the energy from EDANS is non-radiatively transferred to DABCYL, preventing fluorescence emission. Renin specifically cleaves the Leu-Val bond within the peptide sequence, separating the donor and quencher and restoring the fluorescence of EDANS.

Caption: Mechanism of the FRET-based renin assay.

Quantitative Data Summary

The Arg-Glu(edans)-...-Lys(dabcyl)-Arg substrate has been characterized in several studies. The following tables summarize the key quantitative parameters.

Table 1: Spectroscopic Properties

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 335 - 345 nm | [7] |

| Emission Wavelength (λem) | 485 - 510 nm | [7] |

| Quenching Efficiency | < 80% | [7] |

| Fluorescence Enhancement (F₁/F₀) | 4.9 | [7] |

Table 2: Kinetic Parameters for Human Renin

| Parameter | Value | Reference |

| Kₘ (Michaelis Constant) | 1.5 - 3.6 µM | [7] |

| kcat/Kₘ (Catalytic Efficiency) | 268,000 M⁻¹s⁻¹ | [7] |

Experimental Protocols

Generalized Solid-Phase Synthesis of the FRET Peptide

The synthesis of Arg-Glu(edans)-...-Lys(dabcyl)-Arg is typically achieved via Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Workflow for solid-phase synthesis of the renin FRET substrate.

Methodology:

-

Resin Preparation: Start with a suitable solid support resin, such as Rink Amide resin.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids using standard coupling reagents (e.g., HBTU/HOBt or HATU) in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: After each coupling step, remove the N-terminal Fmoc protecting group with a solution of piperidine in DMF to expose the free amine for the next coupling cycle.

-

Incorporation of Labeled Residues: At the appropriate positions in the sequence, use the pre-derivatized amino acids:

-

Fmoc-Lys(DABCYL)-OH to incorporate the quencher.

-

Fmoc-Glu(EDANS)-OH to incorporate the fluorophore.

-

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the acid-labile side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Renin Activity Assay Protocol

This protocol is a guideline for measuring renin activity in a 96-well plate format.

Materials:

-

Renin Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.

-

Human Recombinant Renin: Diluted to the desired concentration in Renin Assay Buffer.

-

Renin FRET Substrate: Arg-Glu(edans)-...-Lys(dabcyl)-Arg, typically a stock solution in DMSO, diluted to the working concentration.

-

Test Compounds (Inhibitors): Dissolved in a suitable solvent (e.g., DMSO).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation:

-

Prepare the Renin Assay Buffer.

-

Thaw the renin enzyme and substrate on ice. Dilute the renin to the desired concentration in cold Renin Assay Buffer just before use.

-

Prepare serial dilutions of test inhibitors if screening.

-

-

Plate Setup (per well):

-

Background Wells: 160 µL Assay Buffer + 20 µL Substrate.

-

100% Activity Control Wells: 150 µL Assay Buffer + 20 µL Substrate.

-

Inhibitor Wells: 150 µL Assay Buffer + 10 µL Inhibitor Solution + 20 µL Substrate.

-

-

Initiate Reaction:

-

Start the reaction by adding 10 µL of diluted Renin to the "100% Activity Control" and "Inhibitor" wells.

-

Do not add enzyme to the "Background" wells.

-

Mix the plate gently for 10 seconds.

-

-

Incubation:

-

Incubate the plate at 37°C. Protect from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) at regular intervals (e.g., every 1-2 minutes for 30-60 minutes) for kinetic analysis, or as an endpoint reading after a fixed time (e.g., 30 minutes).

-

Use an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.

-

Data Analysis

-

Background Subtraction: Subtract the average RFU of the "Background" wells from the RFU of all other wells.

-

Calculate Initial Velocity (V₀): For kinetic reads, plot RFU vs. time. The initial velocity of the reaction is the slope of the linear portion of this curve (RFU/min).

-

Calculate Percent Inhibition: % Inhibition = [1 - (V₀ of Inhibitor Well / V₀ of 100% Activity Control)] * 100

-

Determine IC₅₀: Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Applications in Drug Discovery

The Arg-Glu(edans)-...-Lys(dabcyl)-Arg substrate is a cornerstone in the high-throughput screening (HTS) of renin inhibitor libraries. Its continuous and fluorogenic nature allows for rapid and automated measurement of enzyme activity, making it ideal for identifying and characterizing potential drug candidates. Researchers can efficiently determine the potency (IC₅₀ values) and mechanism of action of novel renin inhibitors, accelerating the preclinical drug discovery process for new antihypertensive therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of angiotensinase inhibitors on plasma protein binding and IC50 determinations of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. lifetein.com [lifetein.com]

- 7. Highly sensitive intramolecularly quenched fluorogenic substrates for renin based on the combination of L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid with 2,4-dinitrophenyl groups at various positions - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of Arg-Glu(edans)-...-Lys(dabcyl)-Arg Peptides: An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of synthetic peptides is paramount to ensuring experimental reproducibility and the integrity of therapeutic candidates. This guide provides a comprehensive overview of the core principles governing the stability of peptides featuring the Arg-Glu(edans)-...-Lys(dabcyl)-Arg motif, a common structure for fluorescently-labeled enzyme substrates.

This class of peptides incorporates a Förster Resonance Energy Transfer (FRET) pair, with 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) as the fluorescent donor and 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL) as the quencher. The peptide backbone serves as a specific substrate for an enzyme of interest, and cleavage of the backbone separates the FRET pair, resulting in a measurable increase in fluorescence. The terminal arginine residues can influence the peptide's solubility and interaction with cellular components.

Core Principles of Peptide Stability

The stability of any peptide is an interplay of its primary sequence, post-translational modifications, and the surrounding environment. For Arg-Glu(edans)-...-Lys(dabcyl)-Arg peptides, several factors warrant special consideration:

-

Oxidation: Amino acid residues such as Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are susceptible to oxidation.[1] If present in the peptide sequence, storage under anaerobic conditions or in the presence of antioxidants may be necessary.[2]

-

Hydrolysis: Peptides in solution are prone to hydrolysis, which is the cleavage of peptide bonds.[3] This process is accelerated at non-optimal pH values. A slightly acidic pH of 5-6 is generally recommended for storing peptides in solution to minimize hydrolysis.[1]

-

Photobleaching: The fluorescent EDANS moiety can be susceptible to photobleaching upon prolonged exposure to light. Therefore, it is crucial to store these peptides in the dark.[4]

-

Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can lead to peptide degradation and aggregation.[1] It is highly recommended to aliquot peptide solutions into single-use volumes to avoid this.[4]

-

Hygroscopicity: Lyophilized peptides, particularly those containing charged residues like Arginine (Arg), Glutamic acid (Glu), and Lysine (Lys), can be hygroscopic, meaning they readily absorb moisture from the air.[1] This can reduce the actual peptide content and potentially decrease stability.[2]

Recommended Storage Conditions

To maximize the shelf-life and performance of Arg-Glu(edans)-...-Lys(dabcyl)-Arg peptides, the following storage conditions are recommended.

| State | Storage Duration | Temperature | Conditions | Key Considerations |

| Lyophilized Powder | Short-term (days to weeks) | Room Temperature or 4°C | Dark, dry environment | Can be kept in initial packaging.[3] |

| Long-term (months to years) | -20°C or -80°C | Dark, desiccated environment | Lower temperatures are preferable for extended storage.[5] Store in a tightly sealed vial, potentially with a desiccant.[1] | |

| In Solution | Short-term (1-2 weeks) | 4°C | Sterile, slightly acidic buffer (pH 5-6) | Protect from light.[3][4] |

| Mid-term (3-4 months) | -20°C | Sterile, slightly acidic buffer (pH 5-6), aliquoted | Avoid freeze-thaw cycles.[1][3] | |

| Long-term (up to 1 year) | -80°C | Sterile, slightly acidic buffer (pH 5-6), aliquoted | Use of anhydrous solvents for initial stock solutions can prevent premature hydrolysis.[4] |

Experimental Protocols for Stability Assessment

Determining the precise stability of a specific Arg-Glu(edans)-...-Lys(dabcyl)-Arg peptide requires empirical testing. A common approach involves incubating the peptide under various stress conditions and monitoring its integrity over time using analytical techniques.

Protocol: Accelerated Stability Study of a FRET Peptide

1. Reconstitution and Aliquoting:

- Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.[2]

- Reconstitute the peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6) to a stock concentration of 10 mM.[6] If solubility is an issue, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the aqueous buffer.[7]

- Aliquot the stock solution into single-use, light-protected microcentrifuge tubes and store at -80°C.[6]

2. Incubation under Stress Conditions:

- Prepare working solutions of the peptide (e.g., 20 µM) in different buffers representing a range of pH values (e.g., pH 4, 7, 9).

- Incubate these solutions at various temperatures (e.g., 4°C, 25°C, 37°C) in the dark.

- At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take samples for analysis.

3. Analysis of Peptide Integrity:

- Fluorescence Spectroscopy: Measure the fluorescence intensity of the EDANS donor (Excitation: ~335-340 nm, Emission: ~490-500 nm).[6][7] An increase in fluorescence in the absence of the target enzyme can indicate peptide degradation and separation of the FRET pair.

- High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column to separate the intact peptide from any degradation products.[8] Monitor the elution profile at a wavelength where both the peptide backbone and the DABCYL quencher absorb (e.g., 215 nm and 472 nm).[8][9] A decrease in the peak area of the intact peptide over time indicates degradation.

- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of the intact peptide and any degradation products, providing insights into the degradation pathways (e.g., hydrolysis, oxidation).[8]

Visualizing Structure and a Workflow for Stability Assessment

To better understand the components of the peptide and the process of evaluating its stability, the following diagrams are provided.

Caption: General structure of an Arg-Glu(edans)-...-Lys(dabcyl)-Arg FRET peptide.

Caption: Experimental workflow for assessing FRET peptide stability.

References

- 1. genscript.com [genscript.com]

- 2. bachem.com [bachem.com]

- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 5. jpt.com [jpt.com]

- 6. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Protocol for renin activity assay using Arg-Glu(edans)-...-Lys(dabcyl)-Arg

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1] Renin, an aspartyl protease, is the initial and rate-limiting enzyme in this pathway. It cleaves angiotensinogen to form angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II.[1][2] Dysregulation of the RAS is implicated in the pathophysiology of hypertension, cardiovascular disease, and kidney disease. Consequently, renin is a key therapeutic target for the development of novel antihypertensive drugs.

This document provides a detailed protocol for a highly sensitive and continuous fluorometric assay for measuring renin activity. The assay utilizes a specific FRET (Förster Resonance Energy Transfer) peptide substrate, Arg-Glu(Edans)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg , which is based on the N-terminal sequence of human angiotensinogen.[3][4][5][6] In its intact form, the fluorescence of the Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore is quenched by the Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid) group. Upon cleavage by renin, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This assay format is ideal for high-throughput screening of renin inhibitors and for detailed kinetic analysis of renin activity.

Signaling Pathway

The renin-angiotensin-aldosterone system (RAAS) is a complex hormonal cascade that plays a central role in the regulation of blood pressure and fluid homeostasis. The pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or reduced sodium levels.[2][7][8]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.

Quantitative Data

The following table summarizes key quantitative parameters for the renin activity assay using the Arg-Glu(Edans)-...-Lys(Dabcyl)-Arg substrate.

| Parameter | Value | Conditions | Source |

| kcat/Km | 268,000 M⁻¹·s⁻¹ | pH 6-7, 37°C | [3][9] |

| Quenching Efficiency | < 80% | Not specified | [3][9] |

| Excitation Wavelength | ~340 nm | Standard assay buffer | Commercial Kit Protocols |

| Emission Wavelength | ~490-510 nm | Standard assay buffer | Commercial Kit Protocols |

Experimental Protocols

Principle of the Assay

This is a continuous, fluorescence-based assay that measures the enzymatic activity of renin. The substrate, a synthetic peptide containing a fluorophore (Edans) and a quencher (Dabcyl), is cleaved by renin. This cleavage separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to the renin activity.

Experimental Workflow

Caption: General workflow for the renin activity and inhibitor screening assay.

Materials and Reagents

-

Renin Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.

-

Renin Substrate: Arg-Glu(Edans)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg. Prepare a stock solution in DMSO.

-

Human Recombinant Renin: Prepare aliquots and store at -80°C.

-

Renin Inhibitor (e.g., Aliskiren): For inhibitor screening assays. Prepare a stock solution in an appropriate solvent (e.g., DMSO).

-

96-well black, flat-bottom microplate.

-

Fluorescence microplate reader with excitation and emission wavelengths of approximately 340 nm and 490-510 nm, respectively.

Assay Protocol for Renin Activity Measurement

-

Prepare the Renin Assay Buffer: Dilute a 10X stock solution with HPLC-grade water to a final 1X concentration. Pre-warm the buffer to 37°C before use.

-

Prepare the Renin Standard Curve:

-

Perform serial dilutions of a known concentration of human recombinant renin in the 1X Renin Assay Buffer to generate a standard curve (e.g., 0 to 100 ng/mL).

-

-

Prepare Samples: Dilute experimental samples containing unknown renin concentrations in the 1X Renin Assay Buffer.

-

Set up the Assay Plate:

-

Add 50 µL of the renin standards and samples to individual wells of the 96-well plate.

-

Include a "no enzyme" control containing only the assay buffer.

-

-

Pre-incubate: Incubate the plate at 37°C for 10-15 minutes.

-

Prepare the Substrate Solution: Dilute the renin substrate stock solution in the 1X Renin Assay Buffer to the desired final concentration (e.g., 10 µM).

-

Initiate the Reaction: Add 50 µL of the substrate solution to all wells.

-

Measure Fluorescence:

-

Kinetic Reading: Immediately begin measuring the fluorescence intensity every 1-5 minutes for 30-60 minutes at 37°C.

-

Endpoint Reading: Incubate the plate at 37°C for 30-60 minutes, protected from light. After incubation, measure the final fluorescence intensity.

-

Protocol for Renin Inhibitor Screening

-

Follow steps 1 and 3 from the activity assay protocol.

-

Set up the Assay Plate:

-

Background Wells: 20 µL Substrate, 160 µL Assay Buffer, 10 µL solvent.

-

100% Initial Activity Wells: 20 µL Substrate, 150 µL Assay Buffer, 10 µL solvent.

-

Inhibitor Wells: 20 µL Substrate, 150 µL Assay Buffer, 10 µL of each inhibitor dilution.

-

-

Pre-incubate: Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the Reaction: Add 10 µL of diluted renin to the "100% Initial Activity" and "Inhibitor" wells.

-

Incubate: Cover the plate and incubate for 15 minutes at 37°C.

-

Measure Fluorescence: Read the fluorescence using excitation and emission wavelengths of 335-345 nm and 485-510 nm, respectively.

Data Analysis

-

Renin Activity Calculation:

-

Subtract the fluorescence of the "no enzyme" control from all other readings.

-

For kinetic assays, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the fluorescence (or reaction rate) of the renin standards against their concentrations to generate a standard curve.

-

Determine the concentration of renin in the unknown samples by interpolating their fluorescence values on the standard curve.

-

-

Inhibitor IC50 Calculation:

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of renin activity).

-

Conclusion

The FRET-based renin activity assay described provides a robust and sensitive method for studying renin kinetics and for the high-throughput screening of potential renin inhibitors. The detailed protocols and data analysis procedures outlined in these application notes are intended to guide researchers in the successful implementation of this assay in their drug discovery and development efforts.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 3. Highly sensitive intramolecularly quenched fluorogenic substrates for renin based on the combination of L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid with 2,4-dinitrophenyl groups at various positions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg_TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. researchgate.net [researchgate.net]

How to use Arg-Glu(edans)-...-Lys(dabcyl)-Arg in a 96-well plate format

or Arg-Glu(edans)-...-Lys(dabcyl)-Arg in a 96-Well Plate Format

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the use of the Förster Resonance Energy Transfer (FRET) based peptide substrate, Arg-Glu(edans)-...-Lys(dabcyl)-Arg, in a 96-well plate format. This type of substrate is a powerful tool for measuring the activity of specific proteases and for high-throughput screening of potential enzyme inhibitors.

The peptide contains a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In the intact peptide, the close proximity of EDANS and DABCYL allows for efficient quenching of the EDANS fluorescence by DABCYL through FRET.[1][2][3][4] Upon enzymatic cleavage of the peptide backbone within the recognition sequence, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[1][5][6] This increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, the activity of the protease. The optimal excitation and emission wavelengths for the EDANS/DABCYL pair are approximately 340 nm and 490 nm, respectively.[1][2]

Principle of the Assay

The fundamental principle of this assay is the distance-dependent transfer of energy from a donor fluorophore (EDANS) to an acceptor quencher (DABCYL). When the peptide substrate is intact, the energy absorbed by EDANS upon excitation is non-radiatively transferred to DABCYL, resulting in minimal fluorescence emission. Proteolytic cleavage separates the EDANS and DABCYL moieties, disrupting FRET and causing a significant increase in the fluorescence signal from EDANS.

Materials and Reagents

-

Peptide Substrate: Arg-Glu(edans)-...-Lys(dabcyl)-Arg

-

Enzyme: Purified protease of interest

-

Assay Buffer: Buffer composition will be enzyme-dependent (e.g., 20 mM HEPES, pH 7.0, 1 mM CaCl2, 0.1 mg/ml BSA, 0.01% Tween-20).[7]

-

Inhibitor: (Optional) For inhibitor screening assays.

-

DMSO: For dissolving substrate and inhibitors.

-

96-well black, flat-bottom plates: For fluorescence measurements.[7][8]

-

Fluorescence microplate reader: Capable of excitation at ~340 nm and emission at ~490 nm.

-

Multichannel pipettes

-

Reagent reservoirs

Experimental Protocols

Protocol 1: Determination of Enzyme Activity

This protocol outlines the steps to measure the activity of a protease using the FRET peptide substrate.

1. Reagent Preparation:

-

Substrate Stock Solution: Dissolve the lyophilized Arg-Glu(edans)-...-Lys(dabcyl)-Arg peptide in DMSO to a final concentration of 1-10 mM. Store at -20°C, protected from light.

-

Substrate Working Solution: On the day of the experiment, dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 2-20 µM). The optimal concentration should be determined experimentally and is often near the Km value for the enzyme.

-

Enzyme Dilutions: Prepare serial dilutions of the purified protease in cold Assay Buffer. The optimal enzyme concentration will depend on the specific activity of the enzyme and should be determined to ensure a linear reaction rate over the desired time course.

2. Assay Procedure:

-

Equilibrate the 96-well black plate and all reagents to the assay temperature (e.g., 37°C).

-

Set up the plate layout, including wells for blanks (no enzyme), negative controls (no substrate), and enzyme samples in triplicate.

-

Add 50 µL of Assay Buffer to the blank wells.

-

Add 50 µL of the appropriate enzyme dilution to the sample wells.

-

Pre-incubate the plate at the assay temperature for 5-10 minutes.

-

Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells, bringing the total volume to 100 µL.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

3. Data Analysis:

-

For each well, plot the RFU values against time.

-

Determine the initial reaction rate (V₀) for each enzyme concentration by calculating the slope of the linear portion of the curve (ΔRFU/Δt).

-

Subtract the rate of the blank (no enzyme) from the rates of the enzyme-containing wells to correct for any background fluorescence increase.

-

Plot the corrected initial rates against the enzyme concentration to determine the relationship between enzyme concentration and activity.

Protocol 2: Screening for Protease Inhibitors

This protocol is designed for high-throughput screening of potential protease inhibitors.

1. Reagent Preparation:

-

Prepare Substrate and Enzyme solutions as described in Protocol 1.

-

Inhibitor Solutions: Dissolve test compounds in DMSO to a high concentration (e.g., 10 mM). Prepare serial dilutions of the inhibitors in Assay Buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.

2. Assay Procedure:

-

Equilibrate the 96-well black plate and reagents to the assay temperature.

-

Set up the plate layout to include:

-

Blank: 90 µL Assay Buffer + 10 µL Substrate Working Solution.

-

No-Inhibitor Control (100% Activity): 40 µL Assay Buffer + 10 µL DMSO/Buffer + 50 µL Enzyme.

-

Test Wells: 40 µL Assay Buffer + 10 µL Inhibitor Dilution + 50 µL Enzyme.

-

-

Add the appropriate volumes of Assay Buffer and inhibitor solutions (or vehicle for the no-inhibitor control) to the wells.

-

Add the enzyme solution to the no-inhibitor control and test wells.

-

Pre-incubate the plate for 15-30 minutes at the assay temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the Substrate Working Solution to all wells.

-

Measure fluorescence kinetically as described in Protocol 1.

3. Data Analysis:

-

Calculate the initial reaction rates for all wells as described in Protocol 1.

-

Determine the percent inhibition using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of No-Inhibitor Control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation

The following table summarizes typical quantitative parameters for setting up a protease assay with an Arg-Glu(edans)-...-Lys(dabcyl)-Arg substrate. The exact values should be optimized for each specific enzyme and substrate pair.

| Parameter | Recommended Range | Notes |

| Reagent Concentrations | ||

| Enzyme Concentration | 1 - 100 nM | Should provide a linear reaction rate for at least 30 minutes. |

| Substrate Concentration | 2 - 20 µM | Ideally around the Kₘ value for the enzyme. |

| Inhibitor Concentration | 0.1 nM - 100 µM | A wide range is recommended for initial screening. |

| Assay Conditions | ||

| Final Assay Volume | 100 - 200 µL | Common volumes for 96-well plates. |

| Incubation Temperature | 25 - 37 °C | Optimal temperature for the specific enzyme. |

| Incubation Time (Kinetic) | 30 - 60 minutes | Ensure the reaction remains in the initial linear phase. |

| Instrument Settings | ||

| Excitation Wavelength | 335 - 345 nm | Optimal for EDANS. |

| Emission Wavelength | 485 - 500 nm | Optimal for EDANS. |

| Reading Interval | 1 - 2 minutes | For kinetic assays. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background fluorescence | - Autohydrolysis of the substrate- Contaminated reagents- Impure enzyme preparation | - Run a no-enzyme control to assess substrate stability.- Use fresh, high-purity reagents.- Further purify the enzyme. |

| Low signal-to-background ratio | - Enzyme concentration is too low- Substrate concentration is too low- Inefficient FRET quenching | - Increase enzyme concentration.- Increase substrate concentration.- Ensure the quality of the peptide substrate. |

| Non-linear reaction rate | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or a higher substrate concentration.- Add stabilizing agents (e.g., BSA) to the Assay Buffer.- Analyze only the initial linear portion of the curve. |

| Precipitation in wells | - Low solubility of test compounds- Reagent incompatibility | - Decrease the concentration of the test compound.- Ensure the final DMSO concentration is low.- Check the compatibility of all buffer components. |

References

- 1. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]

- 2. lifetein.com [lifetein.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel FRET peptide assay reveals efficient Helicobacter pylori HtrA inhibition through zinc and copper binding - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Screening Renin Inhibitors using a FRET-Based Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for screening potential renin inhibitors using the fluorogenic substrate, Arg-Glu(edans)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg. This method offers a sensitive and high-throughput-compatible platform for identifying and characterizing novel therapeutic agents targeting the renin-angiotensin system.

Introduction and Principle of the Assay

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] Renin, an aspartyl protease, is the rate-limiting enzyme in this pathway, cleaving angiotensinogen to form angiotensin I.[1] Dysregulation of the RAS can lead to hypertension, making renin a key therapeutic target.[2][3]

This screening assay employs a Förster Resonance Energy Transfer (FRET) peptide substrate for a continuous, fluorometric measurement of renin activity.[4] The substrate, Arg-Glu(edans)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg, is a synthetic peptide based on the N-terminal sequence of human angiotensinogen.[5][6][7] It is internally quenched by the covalent attachment of a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).

In its intact state, the close proximity of EDANS and DABCYL allows for efficient FRET, quenching the fluorescence of EDANS. When renin cleaves the peptide at the Leu-Val bond, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity.[8] The rate of this fluorescence increase is directly proportional to the renin activity. In the presence of an inhibitor, the cleavage of the substrate is reduced or abolished, resulting in a lower rate of fluorescence increase.[2]

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System (RAS) and the point of inhibition for renin inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with this renin inhibitor screening assay.

| Parameter | Value | Source |

| Substrate Information | ||

| Substrate Sequence | Arg-Glu(edans)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg | [5][6][7] |

| Michaelis Constant (Km) | 1.5 - 3.6 µM for human recombinant renin | [8] |

| Excitation Wavelength (Ex) | 328 - 345 nm | [2][8] |

| Emission Wavelength (Em) | 485 - 552 nm | [2][8] |

| Control Inhibitor Data | ||

| Known Inhibitor | Aliskiren | [2] |

| IC50 of Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe | 400 nM | |

| Assay Performance | ||

| Intra-assay Coefficient of Variation | 2.9% (n=75) | |

| Inter-assay Coefficient of Variation | 7.3% (n=5) |

Experimental Protocols

Materials and Reagents

-

Human Recombinant Renin: Lyophilized or as a stock solution.

-

Renin FRET Substrate: Arg-Glu(edans)-...-Lys(dabcyl)-Arg, typically dissolved in DMSO.

-

Renin Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.[8]

-

Test Compounds (Potential Inhibitors): Dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control Inhibitor: A known renin inhibitor such as Aliskiren.[2]

-

96-well or 384-well black microplates: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of kinetic measurements at the specified excitation and emission wavelengths.

-

Incubator: Set to 37°C.

Reagent Preparation

-

Renin Assay Buffer: If provided as a concentrate, dilute to 1X with HPLC-grade water. Equilibrate to 37°C before use.[8]

-

Human Recombinant Renin: Reconstitute lyophilized renin in Renin Assay Buffer to a stock concentration.[2] Further dilute to the desired working concentration (e.g., 1:20 dilution of stock) in assay buffer just before use. Keep on ice.[8]

-

Renin FRET Substrate: The substrate is often supplied as a ready-to-use solution in DMSO.[8] The final concentration in the assay is typically around 10 µM.[8]

-

Test Compounds: Prepare a series of dilutions of the test compounds at a concentration 4X to 10X higher than the final desired concentration in the assay.

-

Positive Control Inhibitor: Prepare a working solution of the known inhibitor (e.g., Aliskiren) in Renin Assay Buffer.[2]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the renin inhibitor screening assay.

Assay Procedure (96-well plate format)

-

Plate Setup:

-

Background Wells: Add 150 µL of Assay Buffer, 20 µL of Substrate, and 10 µL of the solvent used for the inhibitors.[8]

-

100% Initial Activity (No Inhibitor) Wells: Add 150 µL of Assay Buffer, 10 µL of inhibitor solvent, and 10 µl of Renin.[8]

-

Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of the test compound dilution, and 10 µl of Renin.[8]

-

Positive Control Wells: Add 150 µL of Assay Buffer, 10 µL of the known inhibitor solution, and 10 µl of Renin.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the Renin FRET Substrate to the "100% Initial Activity," "Inhibitor," and "Positive Control" wells. The final volume in all wells should be 190-200 µL.[8]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence in kinetic mode with excitation at 328-345 nm and emission at 485-552 nm.[2][8] Record readings every 2-3 minutes for 30-60 minutes.

Data Analysis

-

Calculate the Rate of Reaction:

-

For each well, plot the relative fluorescence units (RFU) against time (minutes).

-

Identify the linear portion of the curve.

-

The slope of this linear portion represents the reaction rate (V = ΔRFU / Δt).

-

-

Calculate Percent Inhibition:

-

Average the rates for each condition (no inhibitor, and each inhibitor concentration).

-

Subtract the background rate from all other rates.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] * 100

-

-

Determine the IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low fluorescence signal | Inactive enzyme or substrate. | Ensure proper storage and handling of enzyme and substrate. Avoid repeated freeze-thaw cycles.[2] |

| Incorrect filter settings on the plate reader. | Verify the excitation and emission wavelengths are set correctly for the EDANS/DABCYL pair. | |

| High background fluorescence | Contaminated buffer or microplate. | Use fresh, high-purity reagents and new microplates. |

| Autofluorescence of test compounds. | Run a control with the test compound but without the enzyme to check for intrinsic fluorescence. | |

| Non-linear reaction rate | Substrate depletion. | If the reaction rate decreases over time, use a lower enzyme concentration or a shorter measurement period. |

| Enzyme instability. | Ensure the assay buffer conditions are optimal for renin stability. | |

| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing in the wells. |

| Temperature fluctuations. | Maintain a constant temperature of 37°C throughout the assay. |

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. abcam.com [abcam.com]

- 3. Renin FRET Substrate (5-FAM/QXL™520), rat - 0.1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg_TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: Continuous Kinetic Assay of Renin Using a Fluorogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renin is an aspartyl protease that serves as a critical control point in the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance. By catalyzing the conversion of angiotensinogen to angiotensin I, renin initiates a series of events that culminate in the production of the potent vasoconstrictor angiotensin II. Consequently, renin is a prime therapeutic target for the management of hypertension and other cardiovascular diseases. This application note provides a detailed protocol for a continuous kinetic assay of renin activity using a fluorogenic substrate, a method widely employed for high-throughput screening of renin inhibitors and for studying enzyme kinetics.

Principle of the Assay